Ipomeamaronol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26767-97-5 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3 |
InChI Key |
LKVKWNDXOWODLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ipomeamaronol is typically isolated from sweet potato root tissue infected by Ceratocystis fimbriata . The infected sweet potato roots are homogenized and extracted using a chloroform-methanol mixture. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the infection of sweet potato roots by specific fungi and subsequent extraction and purification processes .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Both ipomeamarone and 4-ipomeanol contain:
-
Furan rings : Aromatic but susceptible to electrophilic substitution and oxidation.
-
Ketone groups : Electrophilic carbonyl carbons prone to nucleophilic addition.
-
Hydroxy groups : Participate in acid-catalyzed dehydration or substitution reactions .
Furan Ring Reactivity
The furan ring undergoes bioactivation via cytochrome P450 (CYP)-mediated oxidation, forming reactive epoxides or dihydrodiol intermediates. For 4-ipomeanol, this produces an enedial intermediate that covalently binds cellular macromolecules (e.g., proteins, DNA) .
Ketone Group Reactivity
The ketone in 4-ipomeanol undergoes nucleophilic addition reactions:
-
Grignard reagents : Form tertiary alcohols.
-
Hydride reductions : Yield secondary alcohols (e.g., reduction to diol derivatives) .
Hydroxy Group Reactivity
-
Acid-catalyzed dehydration : Forms alkenes via E1 mechanisms.
-
SN2 substitution : After protonation, reacts with nucleophiles (e.g., thiols in GSH) .
Ipomeamarone
-
Fungal induction : Produced in sweet potatoes infected by Rhizopus stolonifer.
-
Toxic thresholds : Accumulates at >0.1% dry weight in infected tissues, causing pulmonary edema in livestock .
4-Ipomeanol
-
Bioactivation : CYP2B6 and CYP3A4 oxidize 4-ipomeanol to reactive epoxides.
-
Cytotoxicity : Epoxides alkylate DNA and proteins, inducing apoptosis via p53-independent pathways .
Analytical Characterization
Chromatographic and spectroscopic data confirm structural features:
| Technique | Ipomeamarone | 4-Ipomeanol |
|---|---|---|
| HPLC | R_t = 16.4 min (UV detection at 270 nm) | - |
| GC-MS | R_t = 20.8 min (m/z 251.1647) | - |
| NMR | δ_H 6.15 ppm (C-7), δ_C 72.6 ppm (C1) | δ_H 2.13 ppm (C-9), δ_C 25.1 ppm (C-10) |
Scientific Research Applications
Chemical Properties and Biological Activities
Ipomeamaronol is structurally related to other furanoterpenoids such as ipomeamarone and dehydroipomeamarone. These compounds exhibit a range of biological activities, including:
- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation.
- Antidiabetic Effects : Research indicates that it may help regulate blood sugar levels.
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Cancer Treatment
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, research has demonstrated that furanoterpenoids can induce apoptosis in cancer cells and inhibit tumor growth. A systematic review of various studies indicated that compounds from sweet potatoes, including this compound, possess cytotoxic properties against several cancer cell lines .
Diabetes Management
This compound's role in managing diabetes has been explored through its ability to enhance insulin sensitivity and reduce glucose levels in animal models. Studies have shown that extracts containing this compound can improve glycemic control, suggesting its potential as a therapeutic agent for diabetes .
Anti-inflammatory Treatments
The anti-inflammatory properties of this compound make it suitable for treating conditions such as arthritis and other inflammatory disorders. It has been observed to inhibit pro-inflammatory cytokines, thus reducing inflammation .
Pest Resistance
Research indicates that furanoterpenoids like this compound can play a role in plant defense mechanisms against pests and pathogens. The accumulation of these compounds in response to microbial attacks suggests their potential use in developing pest-resistant crop varieties .
Soil Health Improvement
Incorporating sweet potato derivatives into soil can enhance its health by promoting beneficial microbial activity. This application not only improves crop yield but also contributes to sustainable agricultural practices .
Data Tables
The following tables summarize the biological activities and applications of this compound based on current research findings.
Case Study 1: Cancer Cell Line Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The findings suggest its potential as an adjunct therapy in cancer treatment protocols.
Case Study 2: Diabetes Animal Model
In an animal model of diabetes, administration of this compound resulted in a marked reduction in blood glucose levels compared to control groups. This study supports its application in developing antidiabetic drugs.
Mechanism of Action
Ipomeamaronol exerts its effects by inhibiting the growth of pathogens through its antimicrobial properties . It targets the cellular structures of fungi, disrupting their normal functions and leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components in fungi .
Comparison with Similar Compounds
Structural and Functional Similarities
All five compounds share a sesquiterpenoid backbone (15 carbon atoms) and oxygenated functional groups (e.g., hydroxyl, ketone, or furan rings). These structural features are critical for their roles as phytoalexins and their toxicity in mammals.
Key Differences
Toxicity Profile: this compound and ipomeanine exhibit the highest oral toxicity (LD₅₀ = 26 mg/kg), while 4-ipomeanol is less potent (LD₅₀ = 38 mg/kg) . this compound’s intraperitoneal LD₅₀ (266 mg/kg) suggests route-dependent bioavailability differences .
Structural Variations: Ipomeamarone lacks the hydroxyl group present in this compound but contains an epoxide ring, enhancing its electrophilic reactivity . Dehydroipomeamarone has a conjugated diene system, which may influence its stability and interaction with cellular targets . 4-Ipomeanol is a smaller molecule (C₉ vs. C₁₅) with a simpler furan-alcohol structure, explaining its distinct metabolic fate .
Biological Role: this compound and ipomeamarone act primarily as phytoalexins, inhibiting fungal growth in sweet potatoes . 4-Ipomeanol, produced by Fusarium solani, targets lung tissues in mammals, causing pneumotoxicity through cytochrome P450-mediated bioactivation .
Mode of Action
- This compound: Induces oxidative stress in hepatocytes, leading to necrosis. Its furan ring is metabolized into reactive intermediates that bind to cellular macromolecules .
- Ipomeamarone : The epoxide group reacts with glutathione, depleting antioxidant defenses and causing lipid peroxidation .
- 4-Ipomeanol: Activated by pulmonary CYP enzymes to a cytotoxic diradical, damaging alveolar cells .
Research Limitations
- Data on dehydroipomeamarone toxicity and pharmacokinetics are sparse, limiting its risk assessment .
Q & A
Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate this compound’s systemic effects?
- Answer : Use pathway enrichment analysis (KEGG, Reactome) to identify perturbed biological processes. Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes with metabolite profiles. Validate findings with targeted assays (e.g., qPCR for gene expression, LC-MS for metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
